Valilactone
Overview
Description
Valilactone is a naturally occurring compound produced by soil actinomycetes. It is known for its potent inhibitory effects on esterases and lipases, making it a valuable tool in biochemical research . The compound has a molecular formula of C22H39NO5 and a molecular weight of 397.6 g/mol .
Mechanism of Action
Target of Action
Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.
Mode of Action
This compound interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, this compound can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Valilactone involves several key steps, including Keck allylation, which is crucial for constructing the target carbon skeleton . The synthesis begins with the alkylation of ethyl acetoacetate, followed by Noyori reduction, alcohol protection with tert-butyldimethylsilyl chloride, and ester half-reduction with diisobutylaluminum hydride .
Industrial Production Methods: this compound is produced industrially by cultivating specific strains of soil actinomycetes. The fermentation process is optimized to yield high concentrations of the compound, which is then extracted and purified for use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Valilactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted this compound derivatives .
Scientific Research Applications
Valilactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterase and lipase inhibition.
Biology: this compound’s inhibitory effects on enzymes make it a valuable tool for studying metabolic pathways.
Industry: this compound is used in the development of enzyme inhibitors for various industrial processes.
Comparison with Similar Compounds
Valilactone is often compared with other esterase inhibitors such as Orlistat and Panclicin D . While all these compounds inhibit esterases, this compound is unique due to its selective toxicity towards certain cancer cell lines and its potent inhibitory effects at very low concentrations . Similar compounds include:
Orlistat: A well-known lipase inhibitor used in the treatment of obesity.
Panclicin D: Another esterase inhibitor with a different side-chain structure.
This compound’s unique structure and potent inhibitory effects make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVIIVMPMBQFV-MUGJNUQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921027 | |
Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-96-3 | |
Record name | Valilactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valilactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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